Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C17H21ClN2O2 |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21ClN2O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)15-5-4-14(18)10-13(15)11-19/h4-5,10,12H,6-9H2,1-3H3 |
InChI Key |
VZVBKYPQUFNZPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
The Suzuki-Miyaura cross-coupling reaction is the most widely reported method for synthesizing tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate. This approach leverages the coupling of a boronic ester-functionalized piperidine derivative with a halogenated aryl substrate. Key components include:
- Aryl electrophile : 4-Chloro-2-bromobenzonitrile serves as the aryl halide partner. The electron-withdrawing cyano (-CN) and chloro (-Cl) groups activate the aryl ring for oxidative addition with palladium catalysts.
- Piperidine boronic ester : Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate is employed as the nucleophilic coupling partner. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen during the reaction.
Catalytic System and Reaction Conditions
Optimized conditions from analogous syntheses specify:
- Catalyst : Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran (THF).
- Base : Aqueous Na₂CO₃ (2 M) to facilitate transmetallation.
- Temperature : 80–90°C under inert atmosphere (N₂ or Ar) for 12–24 hours.
The reaction proceeds via a canonical Suzuki mechanism: (1) oxidative addition of Pd⁰ to the aryl bromide, (2) transmetallation with the boronic ester, and (3) reductive elimination to form the C–C bond between the piperidine and aryl moieties.
Workup and Purification
Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Flash column chromatography (20–40% ethyl acetate/petroleum ether) yields the title compound as a white amorphous solid with reported yields exceeding 95%.
Alternative Photochemical Radical Coupling Strategies
Copper-Catalyzed C–H Functionalization
Recent advances in photoredox catalysis enable alternative routes. A scaled-up procedure (6 mmol) demonstrates:
- Catalyst : Cu(OTf)₂ (5 mol%) with a bisoxazoline ligand (L1).
- Conditions : Irradiation with 410 nm LEDs in THF at 25°C for 24 hours.
- Substrates : Tert-butyl 4-iodopiperidine-1-carboxylate and acrylamide derivatives.
While primarily used for alkylation, this method highlights the versatility of photochemical approaches for piperidine functionalization, though direct applicability to cyanophenyl systems requires further validation.
Critical Analysis of Synthetic Challenges
Substrate Availability and Stability
- 4-Chloro-2-bromobenzonitrile : Limited commercial availability necessitates in-situ preparation via bromination of 4-chlorobenzonitrile using N-bromosuccinimide (NBS) under radical initiation.
- Boronic ester stability : The tert-butyl 4-boronic ester piperidine derivative is moisture-sensitive, requiring storage under inert atmosphere and careful handling during weighing.
Competing Side Reactions
- Homocoupling : Trace oxygen or excess Pd can promote aryl-aryl homocoupling, mitigated by rigorous degassing and stoichiometric control.
- Boc deprotection : Prolonged heating in basic conditions may cleave the Boc group, necessitating pH monitoring.
Structural and Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥98% purity, with retention time (tᵣ) = 6.7 minutes.
Scale-Up Considerations and Industrial Relevance
Kilogram-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the 4-chloro-2-cyanophenyl group enhances its binding affinity and specificity towards certain biological targets. The piperidine ring provides structural stability, while the tert-butyl ester group influences its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) Chlorophenyl Derivatives
- Compound: tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS 877399-73-0) Structure: Lacks the 2-cyano group. Properties: Reduced polarity compared to the target compound, as the cyano group is absent. Molecular weight: 275.39 g/mol (C₁₇H₂₄ClNO₂) . Applications: Used as a precursor for kinase inhibitors and CNS-targeting agents.
(b) Fluorophenyl Derivatives
- Compound: tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate (CAS 183950-95-0) Structure: Substitutes chlorine with fluorine. Properties: Fluorine’s electronegativity increases metabolic stability but reduces steric bulk compared to chlorine. Molecular weight: 279.35 g/mol (C₁₇H₂₄FNO₂) .
(c) Cyanophenylsulfonyl Derivatives
- Compound: tert-Butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate (CAS 797750-44-8) Structure: Contains a sulfonyl group instead of a chloro-cyano phenyl. Properties: Increased acidity (pKa ~1–2) due to the sulfonyl group. Molecular weight: 350.43 g/mol (C₁₇H₂₂N₂O₄S) . Applications: Used in protease inhibitor development.
Substituent Position and Electronic Effects
- Target Compound: 4-(4-Chloro-2-cyanophenyl) Electronic Profile: The 2-cyano group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring and influencing π-π stacking interactions. The 4-chloro group adds steric bulk and moderate electron withdrawal. Impact on Reactivity: Enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution at the 4-position.
- Comparison with tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate () Structure: Alkyl chain (4-methylpentyl) instead of aromatic substituents. Properties: Higher lipophilicity (logP ~4.5) and lower melting point (<50°C) due to the flexible alkyl chain. Molecular weight: 275.39 g/mol (C₁₆H₃₁NO₂) . Applications: Primarily used in lipid-based drug delivery systems.
Physicochemical and Spectral Data Comparison
Biological Activity
Tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate, also known by its chemical identifier CID 49760270, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H21ClN2O2
- Molecular Weight : 320.8 g/mol
- IUPAC Name : tert-butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate
Structure
The structure of the compound features a piperidine ring substituted with a tert-butyl ester and a chlorinated phenyl group, which may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HT29 (Colon cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |
| Tert-butyl derivative | A431 (Skin cancer) | <2.0 |
These findings suggest that the presence of electron-withdrawing groups, such as chlorine, enhances the cytotoxicity of these compounds .
Neuropharmacological Effects
Research indicates that piperidine derivatives can exhibit neuropharmacological effects, including anticonvulsant activity. The SAR analysis has shown that modifications to the piperidine structure can lead to increased efficacy in seizure models.
Case Study: Anticonvulsant Activity
In a study exploring various piperidine derivatives, it was found that:
- Compound X : Showed a significant reduction in seizure duration in PTZ-induced models.
- Tert-butyl derivative : Exhibited moderate anticonvulsant properties, attributed to the piperidine ring's ability to interact with GABAergic pathways.
The proposed mechanism for the biological activity of this compound involves:
- Receptor Interaction : Binding to GABA receptors and potentially modulating neurotransmitter release.
- Cytotoxic Pathways : Inducing apoptosis in cancer cells through activation of caspase pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
- Chlorine Substitution : Enhances lipophilicity and receptor binding.
- Cyanophenyl Group : May contribute to increased cytotoxicity due to electron-withdrawing effects.
- Piperidine Core : Essential for maintaining biological activity across various derivatives.
Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases potency |
| Presence of Cyanide Group | Enhances cytotoxicity |
| Piperidine Ring | Essential for activity |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing tert-butyl 4-(4-chloro-2-cyanophenyl)piperidine-1-carboxylate?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the 4-chloro-2-cyanophenyl group onto the piperidine ring.
- Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification via silica gel column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks to distinguish the piperidine backbone, aromatic protons (δ 7.2–7.8 ppm for chloro/cyanophenyl), and Boc-group protons .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .
- Melting Point Analysis : Compare observed values to literature data for crystalline intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 4-chloro-2-cyanophenyl moiety?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of aromatic intermediates .
- Catalyst Optimization : Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, varying temperatures (80–120°C) and reaction times (12–24 hrs) .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguities in stereochemistry or conformational isomers .
- Variable Temperature NMR : Probe dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .
- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian) .
Q. What strategies ensure stability during long-term storage and handling?
- Stability Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
